

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethylpyridine

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Compound of Interest

Compound Name: 3-Ethylpyridine

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This technical guide provides a comprehensive overview of the key thermochemical properties of **3-Ethylpyridine** (C₇H₉N). The information presented herein is crucial for understanding the energetic characteristics of this compound, which is a vital component in various chemical syntheses, including pharmaceutical drug development. This document summarizes essential quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of thermochemical relationships and experimental workflows.

Core Thermochemical Data

The thermochemical properties of **3-ethylpyridine** have been determined through a combination of experimental measurements and computational studies. While extensive experimental data exists for its temperature-dependent properties, the standard enthalpy of formation is based on high-level theoretical calculations.

Standard Molar Enthalpies

The standard molar enthalpies of formation ($\Delta_f H^\circ$), combustion ($\Delta_c H^\circ$), and vaporization ($\Delta_{vap} H^\circ$) are fundamental parameters for assessing the energetic stability and reactivity of a compound. The following table summarizes these values for **3-ethylpyridine** at the standard state (298.15 K and 0.1 MPa).

Property	Phase	Value (kJ·mol ⁻¹)	Method	Reference
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	liquid	35.8 ± 3.8	Computational (Isodesmic Reactions)	Morais et al. (2003)
Standard Molar Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	liquid to gas	44.6	Experimental (from vapor pressure data)	Stephenson and Malanowski (1987)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	ideal gas	80.4 ± 3.8	Calculated (from liquid $\Delta_f H^\circ$ and $\Delta_{\text{vap}} H^\circ$)	-

Note: The standard molar enthalpy of combustion ($\Delta_c H^\circ$) for liquid **3-ethylpyridine** can be calculated from its standard molar enthalpy of formation using Hess's Law. The balanced combustion reaction is: $\text{C}_7\text{H}_9\text{N}(\text{l}) + 9.75 \text{O}_2(\text{g}) \rightarrow 7 \text{CO}_2(\text{g}) + 4.5 \text{H}_2\text{O}(\text{l}) + 0.5 \text{N}_2(\text{g})$.

Temperature-Dependent Thermochemical Properties

The NIST/TRC Web Thermo Tables provide critically evaluated data for the heat capacity, standard molar entropy, and standard molar enthalpy of **3-ethylpyridine** over a wide range of temperatures for both the ideal gas and liquid phases.^[1] This data is essential for thermodynamic calculations at various process conditions.

Table 1: Thermochemical Properties of **3-Ethylpyridine** (Ideal Gas)

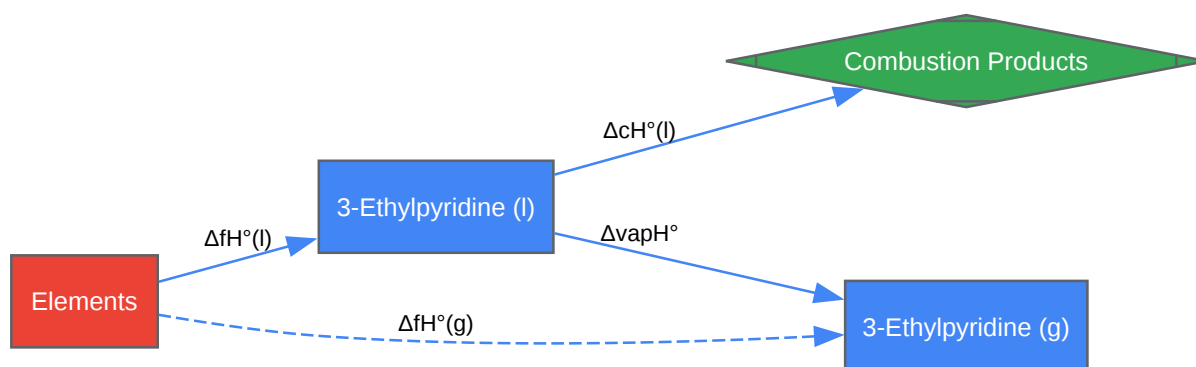
Temperature (K)	Molar Heat Capacity (C_p°) ($\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)	Standard Molar Entropy (S°) ($\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)	Standard Molar Enthalpy ($H^\circ - H^\circ_0$) ($\text{kJ}\cdot\text{mol}^{-1}$)
298.15	134.3	353.9	19.8
300	135.0	354.7	20.1
400	172.9	398.9	35.6
500	205.8	441.5	54.6
600	233.5	481.9	76.6
700	256.6	520.1	101.1
800	275.8	556.1	127.7
900	291.8	589.9	156.1
1000	305.2	621.9	186.0

Table 2: Thermochemical Properties of **3-Ethylpyridine** (Liquid)

Temperature (K)	Molar Heat Capacity (Cp) (J·mol ⁻¹ ·K ⁻¹)	Standard Molar Entropy (S) (J·mol ⁻¹ ·K ⁻¹)	Standard Molar Enthalpy (H - H°) (kJ·mol ⁻¹)
200	165.7	188.5	15.1
220	170.8	204.3	18.5
240	176.2	219.2	21.9
260	181.8	233.3	25.5
280	187.6	246.7	29.2
298.15	193.1	258.4	32.7
300	193.7	259.6	33.0
320	200.0	272.0	36.9
340	206.5	283.9	40.9

Visualization of Thermochemical Relationships

The relationships between the key thermochemical properties can be visualized to better understand their interdependence.



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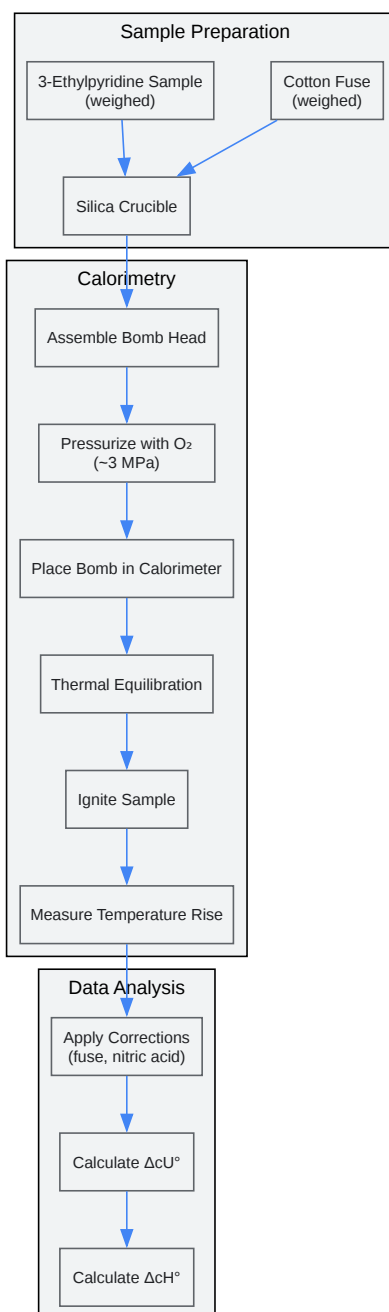
Caption: Relationship between enthalpies of formation, vaporization, and combustion.

Experimental Protocols

While experimental data for the standard enthalpy of formation of **3-ethylpyridine** is not available, the methodologies used for its isomers, 2-ethylpyridine and 4-ethylpyridine, provide a clear blueprint for such a determination. The following protocols are based on the work of Morais et al. (2003).

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This technique is used to measure the heat released during the complete combustion of a substance in a constant-volume system.



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Caption: Workflow for determining the enthalpy of combustion.

Methodology:

- A precisely weighed sample of **3-ethylpyridine** is placed in a silica crucible.
- A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

- The crucible is placed in a constant-volume combustion bomb, which is then sealed and pressurized with pure oxygen to approximately 3 MPa.
- The bomb is submerged in a known mass of water in a calorimeter.
- The system is allowed to reach thermal equilibrium.
- The sample is ignited, and the temperature change of the water is recorded with high precision.
- The energy of combustion at constant volume ($\Delta_c U^\circ$) is calculated from the temperature rise and the heat capacity of the calorimeter system.
- Corrections are applied for the combustion of the fuse and the formation of nitric acid.
- The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from the energy of combustion.

Calvet Microcalorimetry (for Enthalpy of Vaporization)

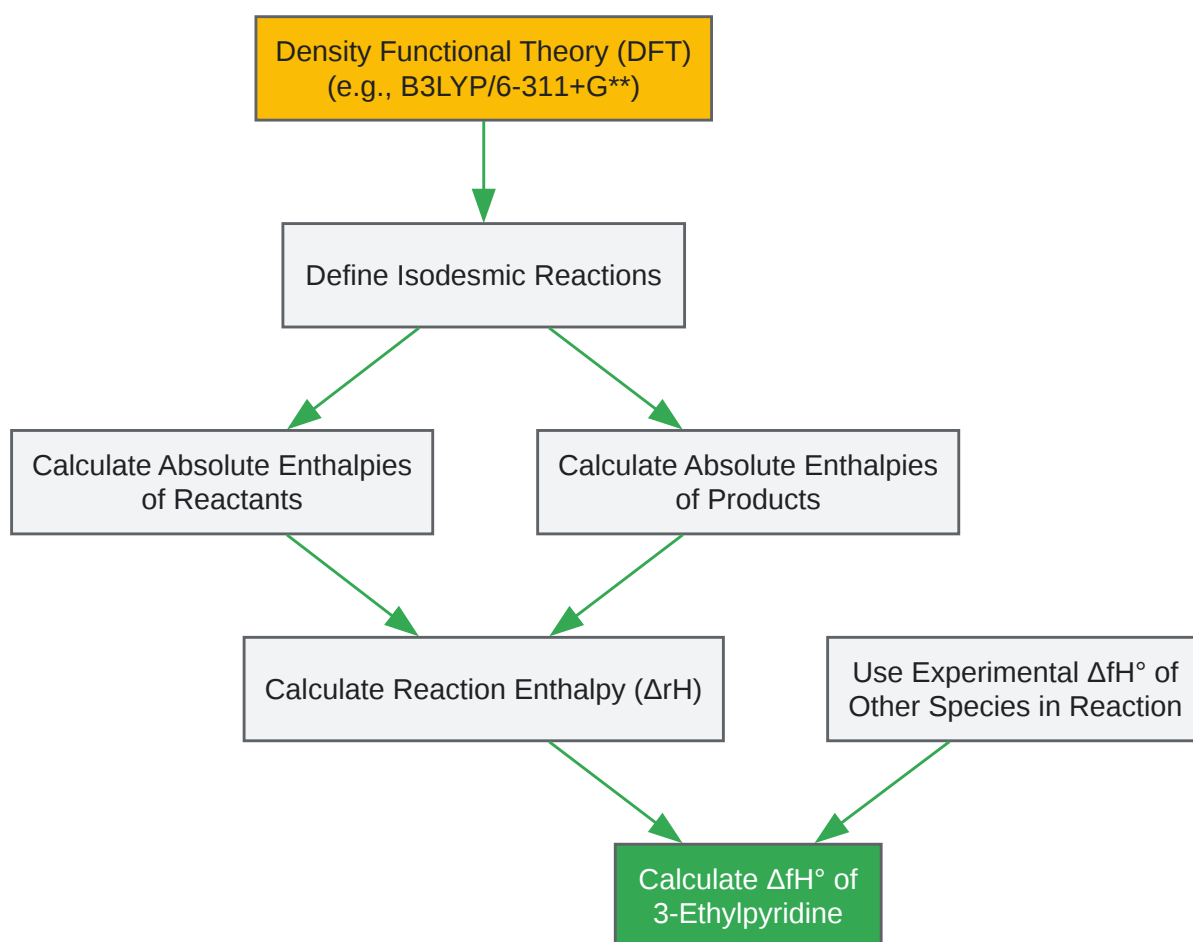
This technique is used to measure the heat absorbed during the phase transition of a substance from liquid to gas at a constant temperature.

Methodology:

- A small, weighed amount of **3-ethylpyridine** is placed in a sample cell within the Calvet microcalorimeter.
- The calorimeter is maintained at a constant temperature (e.g., 298.15 K).
- The sample is allowed to evaporate into a stream of an inert carrier gas (e.g., nitrogen) flowing at a constant rate.
- The heat absorbed during the isothermal vaporization is measured by the heat-flux sensors of the calorimeter.
- The enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$) is determined from the integrated heat flow and the mass of the vaporized sample.

Computational Methodology for Enthalpy of Formation

The standard molar enthalpy of formation for **3-ethylpyridine** presented in this guide was derived from high-level computational chemistry calculations, as experimental data is currently unavailable.



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Caption: Computational workflow for estimating the enthalpy of formation.

Methodology:

- **Quantum Chemical Calculations:** The geometries of **3-ethylpyridine** and other molecules in a set of isodesmic reactions were optimized using Density Functional Theory (DFT) at a high level of theory (e.g., B3LYP/6-311+G**).
- **Isodesmic Reactions:** Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach minimizes the errors in the calculated reaction enthalpy. An example of an isodesmic reaction for **3-ethylpyridine** is: **3-ethylpyridine** + benzene → toluene + pyridine
- **Calculation of Reaction Enthalpy:** The absolute electronic energies and zero-point vibrational energies of all species in the isodesmic reactions are calculated to determine the overall reaction enthalpy ($\Delta_r H$).
- **Derivation of Enthalpy of Formation:** By utilizing the known experimental standard enthalpies of formation for the other compounds in the isodesmic reaction (benzene, toluene, and pyridine), the standard enthalpy of formation of **3-ethylpyridine** can be calculated with high accuracy.

Conclusion

This technical guide provides a consolidated resource for the thermochemical properties of **3-ethylpyridine**, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The combination of critically evaluated experimental data for temperature-dependent properties and a high-quality computational value for the standard enthalpy of formation offers a robust dataset for thermodynamic modeling and reaction analysis. The detailed experimental and computational protocols serve as a valuable reference for further research and application.

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References

- 1. 3-ethylpyridine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
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